Product packaging for Capsaicin-5,7-dienoic Acid(Cat. No.:)

Capsaicin-5,7-dienoic Acid

Cat. No.: B13853817
M. Wt: 168.23 g/mol
InChI Key: NOHAQBDIONGKRO-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Capsaicinoid Family and Structural Diversity in Natural Products

Capsaicinoids are a class of alkaloids responsible for the pungent, or "hot," sensation of chili peppers from the Capsicum genus. rsc.orgscienceofcooking.com Their fundamental chemical architecture consists of a vanillyl group (an aromatic ring), a connecting amide bond, and a fatty acid alkyl chain. rsc.org This basic structure, however, gives rise to significant diversity. The variation in the length, branching, and degree of saturation of the fatty acid tail is the primary source of the wide array of capsaicinoids found in nature. rsc.orgwikipedia.org

The biosynthesis of these compounds involves the condensation of vanillylamine (B75263), derived from the phenylpropanoid pathway, with a branched-chain fatty acid. rsc.orgwikipedia.orgresearchgate.net The specific fatty acid utilized in this reaction dictates the final capsaicinoid produced. rsc.org Among the more than ten identified natural capsaicinoids, capsaicin (B1668287) and dihydrocapsaicin (B196133) are the most abundant, often constituting 89-98% of the total capsaicinoid content in peppers. rsc.orgwikipedia.org Other naturally occurring analogs include nordihydrocapsaicin, homocapsaicin, and homodihydrocapsaicin. wikipedia.org Each of these compounds exhibits a distinct level of pungency. rsc.org

Closely related to capsaicinoids are capsinoids, such as capsiate (B39960) and dihydrocapsiate. rsc.org The key structural difference is the presence of an ester bond instead of an amide bond, which renders them non-pungent. rsc.org This structural variance highlights the chemical plasticity within this group of natural products.

Table 1: Major Natural Capsaicinoids This interactive table provides details on the most common capsaicinoids found in Capsicum species.

Capsaicinoid NameAbbreviationTypical Relative AmountScoville Heat Units (SHU)
CapsaicinC69%16,000,000
DihydrocapsaicinDHC22%16,000,000
NordihydrocapsaicinNDHC7%9,100,000
HomocapsaicinHC1%8,600,000
HomodihydrocapsaicinHDHC1%8,600,000

Data sourced from multiple references. scienceofcooking.comwikipedia.org

Significance of Novel Capsaicinoid Analogs in Fundamental Chemical Biology Research

The scientific interest in capsaicinoids extends far beyond their characteristic pungency. Their primary molecular target in mammals is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel found predominantly in sensory neurons. scienceofcooking.comtaylorfrancis.com Capsaicin and its relatives act as potent agonists of the TRPV1 receptor, which is also activated by stimuli like heat and physical abrasion, leading to the sensation of burning pain. scienceofcooking.comelifesciences.org

This specific interaction makes capsaicinoids invaluable tools in chemical biology and pharmacology. The synthesis of novel capsaicinoid analogs is a critical area of research aimed at several key objectives:

Probing Receptor-Ligand Interactions: By systematically modifying the three main regions of the capsaicin molecule—the aromatic 'A' region, the amide 'B' region, and the hydrophobic 'C' region (the alkyl tail)—researchers can investigate the structure-activity relationship (SAR). taylorfrancis.com This allows for a detailed mapping of the TRPV1 ligand-binding pocket and a deeper understanding of the molecular interactions that stabilize the channel in its active state. elifesciences.orgacs.org

Developing Novel Therapeutics: While capsaicin itself is used as a topical analgesic, its intense pungency limits broader clinical applications. mdpi.comfrontiersin.org A major goal is to synthesize analogs with retained or enhanced therapeutic properties (such as analgesic, anti-inflammatory, or anti-cancer effects) but with reduced pungency. mdpi.comnih.govnih.gov

Investigating Biological Pathways: Novel analogs help to elucidate the complex biological pathways modulated by TRPV1 activation. nih.govnih.gov These studies contribute to understanding pain, inflammation, and metabolic regulation. nih.gov For instance, research has explored analogs for treating conditions from neuropathic pain to idiopathic pulmonary fibrosis. nih.govnih.gov

The enzymatic and chemical synthesis of new analogs, including those incorporating unique long-chain unsaturated fatty acids, is an active field, promising the development of new molecular probes and potential drug candidates. mdpi.comnih.govolemiss.edu

Current Research Landscape and Unexplored Avenues for Capsaicin-5,7-dienoic Acid

The term "this compound" does not conform to standard chemical nomenclature for a complete capsaicinoid. Instead, it appears to describe the fatty acid precursor intended for the synthesis of a novel capsaicinoid analog. The structure is likely a dienoic acid—a carboxylic acid with two carbon-carbon double bonds, specifically at the 5th and 7th positions of the carbon chain. A commercially available, though not identical, compound is (5E)-8-methylnona-5,7-dienoic acid. lgcstandards.com

A comprehensive review of current scientific literature reveals a notable absence of published research focused specifically on a capsaicinoid synthesized from a 5,7-dienoic acid. This indicates that the field is entirely unexplored. The synthesis and characterization of an N-vanillylamide of a 5,7-dienoic acid would represent the creation of a truly novel capsaicinoid analog.

The unexplored avenues for research on such a compound are numerous and significant:

Binding Affinity and Efficacy at TRPV1: The introduction of a conjugated diene system into the hydrophobic tail could substantially alter the molecule's conformation and interaction with the TRPV1 binding pocket. Research would be needed to determine its binding affinity, whether it acts as an agonist or antagonist, and the efficacy of channel activation.

Metabolic Stability: The conjugated double bonds could influence the metabolic fate of the compound in vivo, potentially altering its half-life and biological activity compared to saturated or monounsaturated analogs like dihydrocapsaicin and capsaicin, respectively.

Pharmacological Profile: An essential research path would be to investigate the pharmacological properties of the resulting capsaicinoid. This would involve screening for analgesic, anti-inflammatory, and potential anti-proliferative activities to see if the unique fatty acid tail confers any advantageous therapeutic properties.

Structure-Activity Relationship (SAR) Insights: As a novel probe, this compound could provide valuable data points for refining SAR models of the TRPV1 receptor, particularly regarding the flexibility and chemical environment of the hydrophobic C-region binding site.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B13853817 Capsaicin-5,7-dienoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(5E)-8-methylnona-5,7-dienoic acid

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+

InChI Key

NOHAQBDIONGKRO-HWKANZROSA-N

Isomeric SMILES

CC(=C/C=C/CCCC(=O)O)C

Canonical SMILES

CC(=CC=CCCCC(=O)O)C

Origin of Product

United States

Origin, Biosynthesis, and Isolation Methodologies for Capsaicin 5,7 Dienoic Acid

Strategies for Isolation and Purification from Biological Sources

No published methods for the isolation or purification of "Capsaicin-5,7-dienoic Acid" from any biological source were identified. General methods for other capsaicinoids include solvent extraction, chromatography, and supercritical fluid extraction.

Biosynthetic Pathways and Precursor Incorporation

There is no specific information available on the biosynthetic pathway of "this compound."

While the general biosynthesis of capsaicinoids involves the phenylpropanoid pathway (producing vanillylamine) and a fatty acid pathway, the specific fatty acid precursor that would lead to a "-5,7-dienoic acid" moiety in a capsaicinoid structure is not described in the existing literature.

No enzymes have been identified or characterized in relation to the biosynthesis of "this compound." Research on other capsaicinoids has identified key enzymes like capsaicin (B1668287) synthase and various acyltransferases.

There are no genetic or transcriptomic studies focused on the expression of genes involved in the biosynthesis of "this compound."

Compound List

Chemical Synthesis and Analog Development of Capsaicin 5,7 Dienoic Acid

De Novo Chemical Synthesis Methodologies and Reaction Pathways

The complete chemical synthesis of capsaicinoids, including hypothetical routes to Capsaicin-5,7-dienoic Acid, involves the convergence of two primary synthetic streams: one yielding the aromatic vanillylamine (B75263) portion and the other producing the fatty acid side chain. nih.gov The general biosynthesis of capsaicinoids involves the condensation of vanillylamine, derived from L-phenylalanine, with a branched-chain fatty acid. plos.org

The synthesis of the vanillylamine moiety typically starts from a readily available precursor like vanillin (B372448). This can be achieved through a reductive amination process. uminho.pt The fatty acid portion, which for this compound would be a C9 fatty acid with conjugated double bonds at positions 5 and 7, requires a multi-step synthesis to establish the correct carbon chain length and the specific diene stereochemistry. The final key step is the amidation reaction, where the synthesized fatty acid (or its activated form, such as an acyl chloride or acyl-CoA thioester) is coupled with vanillylamine to form the target amide, this compound. nih.govnih.gov

Optimizing the synthesis of complex molecules like this compound is critical for efficient production. Key areas for optimization include maximizing the yield of each reaction step and controlling the stereochemistry, particularly of the diene system in the fatty acid side chain. The geometry of the double bonds (E/Z isomerism) can significantly influence the biological activity of the final compound.

Achieving high stereoselectivity in the formation of the 5,7-diene would likely involve the use of stereocontrolled reactions such as the Wittig reaction or Horner-Wadsworth-Emmons olefination with specific catalysts or reaction conditions that favor the formation of the desired (E,E), (E,Z), (Z,E), or (Z,Z) isomer. The choice of synthetic route and catalysts plays a pivotal role in determining the stereochemical outcome.

In a multi-step synthesis of a molecule with multiple functional groups like this compound (containing a phenolic hydroxyl, an amine, and a carboxylic acid), protecting groups are essential. These groups temporarily block reactive sites to prevent unwanted side reactions during subsequent synthetic transformations.

For the vanillylamine precursor, the phenolic hydroxyl group is often protected, for instance as a benzyl (B1604629) or silyl (B83357) ether, to prevent it from reacting during the amidation step. Similarly, the amine group of vanillylamine or the carboxylic acid of the fatty acid chain might require protection depending on the specific synthetic route. An effective protecting group strategy involves groups that are easily introduced, stable under the desired reaction conditions, and can be removed cleanly and in high yield at the appropriate stage of the synthesis. The selection of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of specific functional groups in the presence of others.

Optimization of Synthetic Yields and Stereoselectivity

Chemoenzymatic and Biocatalytic Approaches for Production

Chemoenzymatic and fully biocatalytic methods offer greener and more efficient alternatives to traditional chemical synthesis for producing capsaicinoids. uminho.pt These approaches leverage the high selectivity and efficiency of enzymes to catalyze specific reactions.

A chemoenzymatic strategy for this compound could involve the enzymatic synthesis of one of the key precursors, such as the vanillylamine or the dienoic acid, followed by a chemical coupling step. For instance, enzymes like aminotransferases could be used to produce vanillylamine from vanillin. uminho.pt

A fully biocatalytic approach, or de novo biosynthesis, aims to construct the entire molecule within a microbial host like Saccharomyces cerevisiae (baker's yeast) or E. coli. uminho.ptnih.gov This involves genetically engineering the microorganism to express the necessary biosynthetic pathway enzymes. uminho.pt For this compound, this would require introducing genes for:

A vanillin biosynthesis pathway.

An aminotransferase to convert vanillin to vanillylamine.

A specialized fatty acid synthesis pathway capable of producing the C9 5,7-dienoic acid.

A capsaicin (B1668287) synthase or a similar N-acyltransferase to condense vanillylamine with the fatty acyl-CoA. nih.gov

While significant progress has been made in engineering microbes for the production of capsaicin and its precursors, achieving the synthesis of a specific, unnatural analog like this compound would present additional challenges in identifying or engineering enzymes with the required substrate specificity. uminho.ptnih.gov

Rational Design and Synthesis of Structural Analogs for Mechanistic Probes

The synthesis of structural analogs of capsaicin, including hypothetical analogs based on a this compound scaffold, is a powerful tool for probing the mechanism of action at its primary target, the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.gov By systematically modifying different parts of the molecule—the aromatic head group, the amide linkage, and the fatty acid tail—researchers can investigate the specific molecular interactions that govern binding and channel activation. nih.govresearchgate.net

For example, analogs with alterations in the vanillyl group can elucidate the role of the hydroxyl and methoxy (B1213986) groups in hydrogen bonding and interaction with the receptor pocket. nih.gov Modifications to the amide bond can probe its importance in orienting the molecule within the binding site. Altering the length, branching, and, in the case of this compound, the position and stereochemistry of the double bonds in the fatty acid tail can reveal how this hydrophobic portion contributes to binding affinity and the efficacy of channel gating. nih.gov

These rationally designed analogs are synthesized and then tested for their ability to activate the TRPV1 channel. This structure-activity relationship (SAR) data provides crucial insights into the pharmacophore of capsaicinoids and helps to build a detailed model of how these ligands interact with their receptor at an atomic level. nih.govacs.org

Structure Activity Relationship Sar Studies of Capsaicin 5,7 Dienoic Acid

Elucidation of Structural Determinants for Molecular Target Interactions

Information not available.

Information not available.

Influence of the Dienoic Acid Moiety on Binding Affinity

Comparative SAR Analysis with Canonical Capsaicinoids and Other Vanilloids

Information not available.

Computational Chemistry and Molecular Dynamics Simulations in SAR Investigations

Information not available.

No Publicly Available Research Found for "Capsaicin-5,7-dienoic Acid"

Following an extensive search of scientific literature and public databases, no specific information or research data could be found for the chemical compound "this compound." This includes searches for its synthesis, biological activity, and mechanistic interactions as requested in the article outline.

The search encompassed various terms, including the specific compound name and potential systematic chemical names, to identify any studies related to its effects on ion channels, enzyme systems, or protein conformation. The absence of results suggests that "this compound" may be a novel or hypothetical compound that has not yet been synthesized or characterized in published scientific research.

While a significant body of research exists for capsaicin (B1668287) and a wide range of its other analogues, the strict requirement to focus solely on "this compound" cannot be met due to the lack of available data. Generating an article based on the provided outline would require speculating on the properties of this specific molecule, which would not be scientifically accurate.

Therefore, the detailed mechanistic investigations requested for the following sections cannot be provided:

Mechanistic Investigations of Cellular and Subcellular Interactions of Capsaicin 5,7 Dienoic Acid

Ligand-Induced Conformational Changes in Target Proteins

Further research or clarification on the origin of the compound name might be necessary to locate relevant information if it exists under a different nomenclature. Without any foundational data, it is not possible to create the requested scientific article.

Advanced Analytical Methodologies for Capsaicin 5,7 Dienoic Acid Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of capsaicinoids due to its robustness, reproducibility, and high resolution. core.ac.ukashs.org For a target compound like Capsaicin-5,7-dienoic Acid, HPLC methods would be developed to ensure accurate measurement in complex mixtures. The most common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. core.ac.uk

Research Findings: Methods developed for capsaicin (B1668287) and its analogues are readily adaptable for this compound. Studies typically employ a C18 column, which provides excellent separation for the nonpolar fatty acid portions of these molecules. core.ac.uksigmaaldrich.comnih.gov The mobile phase is usually a binary mixture of an aqueous component (often with a pH modifier like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. core.ac.ukacs.org Gradient elution, where the solvent composition is changed during the run, is often preferred to achieve optimal separation of multiple analogues in a single analysis. core.ac.uk

Detection is commonly performed using ultraviolet (UV) detectors, typically at a wavelength of 280 nm where the vanillyl group exhibits strong absorbance. acs.orgrsu.ac.thnih.gov For enhanced sensitivity and selectivity, fluorescence detection can be utilized, with excitation around 280 nm and emission at approximately 325 nm. ashs.orgresearchgate.net The selection of the detector depends on the required sensitivity and the complexity of the sample matrix. The method's validation is crucial, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.govrsu.ac.thresearchgate.net For instance, validated HPLC methods for capsaicin have achieved LODs as low as 0.09 µg/g in fruit samples. nih.govresearchgate.net

Table 1: Representative HPLC Parameters for Capsaicinoid Analysis

ParameterConditionSource
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile PhaseIsocratic or gradient mixture of Water/Acetonitrile or Water/Methanol with 0.1-1% acid (acetic or formic) core.ac.ukrsu.ac.th
Flow Rate1.0 - 1.5 mL/min ashs.orgrsu.ac.th
DetectionUV at 280 nm or Fluorescence (Ex: 280 nm, Em: 325 nm) rsu.ac.thresearchgate.net
Column Temperature30 - 35 °C core.ac.ukrsu.ac.th
LOD (Capsaicin)0.054 - 12.54 mg/kg sigmaaldrich.comresearchgate.net
LOQ (Capsaicin)0.163 - 38.0 mg/kg sigmaaldrich.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov For the analysis of capsaicinoids like this compound, which have relatively low volatility, a derivatization step is often required to convert them into more volatile species. nih.gov This typically involves silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.gov

Research Findings: GC-MS has been successfully used to profile capsaicinoids in various chili pepper varieties and food products. cabidigitallibrary.orgresearchgate.netasianpubs.org The separation is carried out on a capillary column, such as a ZB-5 (5% diphenyl/95% dimethylpolysiloxane), which separates compounds based on their boiling points and polarity. cabidigitallibrary.org The gas chromatograph is coupled to a mass spectrometer, which fragments the eluted compounds into characteristic ions. nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. nih.govdergipark.org.tr

The analytical method's linearity has been demonstrated in ranges such as 10–100 μg/mL for capsaicin and dihydrocapsaicin (B196133), with high correlation coefficients (r > 0.99). researchgate.net GC-MS offers excellent selectivity and sensitivity, making it suitable for detecting and profiling this compound, even in complex matrices where multiple related compounds might be present. researchgate.net The technique has been used to measure a wide concentration range of capsaicinoids, from approximately 100 to 6800 μg/g in pepper samples. researchgate.net

Table 2: Typical GC-MS Parameters for Capsaicinoid Profiling

ParameterConditionSource
ColumnZB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) cabidigitallibrary.org
Carrier GasHelium at a flow rate of 1.0 - 2.0 mL/min cabidigitallibrary.orgdergipark.org.tr
Oven ProgramTemperature gradient, e.g., starting at 150°C and ramping to 280°C cabidigitallibrary.orgdergipark.org.tr
Injection ModeSplitless or Split (e.g., 5:1) cabidigitallibrary.orgdergipark.org.tr
Ionization ModeElectron Ionization (EI) at 70 eV dergipark.org.tr
Mass AnalyzerQuadrupole or Ion Trap nih.govcabidigitallibrary.org
DerivatizationOften required (e.g., silylation) for improved volatility nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netacgpubs.org This technique is particularly valuable for identifying and quantifying trace amounts of compounds in highly complex biological matrices like blood and tissue, making it ideal for metabolomics studies involving this compound. nih.govnih.gov

Research Findings: LC-MS/MS methods for capsaicinoids typically use electrospray ionization (ESI) in positive ion mode, which readily forms protonated molecules [M+H]+. nih.govutm.mx The first mass spectrometer (MS1) selects this precursor ion (e.g., m/z 306 for capsaicin), which is then fragmented in a collision cell. nih.govnih.gov The second mass spectrometer (MS2) analyzes the resulting product ions. Monitoring a specific precursor-to-product ion transition (e.g., m/z 306 → 137 for capsaicin) provides exceptional selectivity and reduces background noise. nih.gov

This approach allows for the development of highly sensitive assays, with detection limits for capsaicinoids reaching the picogram level (e.g., 3-7 pg injected). utm.mx LC-MS/MS is the method of choice for pharmacokinetic studies, as it can measure concentrations down to the ng/mL or pg/mg level in biological fluids and tissues. nih.gov It is also indispensable for metabolomics research, enabling the identification of novel metabolites of this compound by screening for predicted molecular masses and fragmentation patterns. nih.govfrontiersin.org

Table 3: LC-MS/MS Parameters for High-Sensitivity Capsaicinoid Identification

ParameterConditionSource
ChromatographyReversed-phase HPLC (C18 column) with gradient elution nih.govnih.gov
Ionization SourceElectrospray Ionization (ESI), typically in positive mode nih.govutm.mx
Precursor Ion [M+H]+ (Capsaicin)m/z 306 nih.govnih.gov
Precursor Ion [M+H]+ (Dihydrocapsaicin)m/z 308 nih.govnih.gov
Product Ion (for Capsaicinoids)m/z 137 (corresponding to the vanillyl moiety) nih.gov
Scan ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.gov
Linear Range1.0 - 250 ng/mL in blood nih.gov

Spectroscopic Techniques (e.g., NMR, IR) for Structural Confirmation and Purity Assessment

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation and confirmation of a novel compound such as this compound.

Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, ¹H NMR would be used to confirm the signals from the vanillyl group, the amide proton, and crucially, the olefinic protons of the 5,7-diene system, whose coupling constants would establish the stereochemistry (E/Z configuration) of the double bonds. tandfonline.com

¹³C NMR and DEPT experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C). scielo.org.bo This would confirm the presence of the carboxylic acid carbonyl, the amide carbonyl, aromatic carbons, and the sp² carbons of the diene. tandfonline.com

2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the structure together by showing correlations between protons (COSY) and between protons and carbons over two or three bonds (HMBC). scielo.org.bo These experiments would be essential to unambiguously establish the location of the diene and the carboxylic acid on the fatty acid chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group and the carboxylic acid, the N-H stretch of the amide, C=O stretches for the amide and carboxylic acid, C=C stretches for the aromatic ring and the diene, and C-O stretches. scribd.com This provides a rapid method for confirming functional groups and assessing the purity of a synthesized or isolated sample.

Table 4: Key Spectroscopic Data for Structural Analysis of Capsaicin-like Molecules

TechniqueKey Information ProvidedApplication to this compound
¹H NMRProton environment, spin-spin coupling, stereochemistryConfirm aromatic, amide, and olefinic protons; determine E/Z configuration of the diene
¹³C NMRCarbon skeleton, presence of carbonyls and sp² carbonsIdentify all unique carbons, including those of the carboxylic acid, amide, and diene
2D NMR (COSY, HMBC)Connectivity of atoms within the moleculeEstablish the complete structure by linking all fragments together
IR SpectroscopyPresence of specific functional groupsConfirm -OH, -NH, C=O (amide and acid), and C=C (aromatic and diene) groups

Pre Clinical Research Models and Methodological Innovations for Capsaicin 5,7 Dienoic Acid Studies

Utilization of Engineered Cell Lines and Primary Cell Cultures for Mechanistic Studies

To elucidate the cellular and molecular mechanisms of a novel compound, researchers extensively use engineered cell lines and primary cell cultures. These in vitro models offer controlled, reproducible environments to study specific biological processes without the complexities of a whole organism.

Engineered Cell Lines: These are immortalized cells, often modified to express or lack specific genes, making them powerful tools for mechanistic investigation. For a compound like Capsaicin-5,7-dienoic Acid, cell lines would be selected based on the presumed biological targets. For instance, if the compound is hypothesized to interact with pathways related to pain or heat sensation, cell lines engineered to express the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the primary target of capsaicin (B1668287), would be invaluable. Studies on capsaicin and its analogues have utilized various cell lines to uncover effects on cancer cell viability and inflammation. For example, human glioblastoma cell lines such as U-87 and U-138 have been used to demonstrate the cytotoxic effects of capsaicin analogues. nih.govnih.gov Similarly, the HaCaT human keratinocyte cell line is a standard model to study skin inflammation and barrier function in response to agents like capsaicin. nih.gov

Primary Cell Cultures: These cells are isolated directly from living tissue and have a finite lifespan. They more closely mimic the physiology of in vivo cells. For neuropharmacological investigations, primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are the gold standard for studying compounds that affect pain and sensation, as these neurons naturally express high levels of TRPV1. physiology.org Research has shown that capsaicin can trigger calcium influx and repetitive electrical activity in cultured sensory neurons. nih.gov

Below is a table summarizing cell models used in the study of capsaicinoids, which would be applicable for investigating this compound.

Table 1: Examples of Cell-Based Models in Capsaicinoid Research

Model Type Cell Line / Primary Cell Research Focus Illustrative Finding
Engineered Cell Line Human Glioblastoma (U-87, U-138) Anticancer Activity Capsaicin analogues (Olvanil, Dohevanil) showed significant cytotoxic effects on glioblastoma cells. nih.govnih.gov
Engineered Cell Line Human Keratinocytes (HaCaT) Skin Inflammation & Barrier Function Capsaicin reduced epidermal permeability and attenuated the release of the inflammatory marker IL-8. nih.gov
Engineered Cell Line Human Chondrosarcoma (OUMS) Anticancer Activity Capsaicin decreased the migration and invasion abilities of chondrosarcoma cells.
Primary Cell Culture Rat Trigeminal Ganglion (TG) Neurons Nociception / Pain Oxidized linoleic acid metabolites were shown to activate capsaicin-sensitive TG neurons.

| Primary Cell Culture | Mouse Cerebellar Granule Neurons (CGN) | Neuronal Excitation | A dienoic acid isobutylamide, related to capsaicinoids, was shown to excite sensory neurons. nih.gov |

Organotypic Culture Models for Investigating Tissue-Level Responses

Organotypic culture models are three-dimensional cultures of organs or tissues that preserve the tissue architecture and cell-cell interactions, offering a significant advantage over monolayer cell cultures. These ex vivo systems serve as an intermediate step between in vitro cell-based assays and in vivo animal studies.

For a compound like this compound, organotypic models would allow for the investigation of its effects on complex tissue responses. Methodologies relevant to capsaicinoid research include:

Re-innervated Skin Models: These models co-culture human skin explants with sensory neurons (e.g., from rat DRG). They are used to study how a topically applied compound affects neuronal signaling. In one study, the application of capsaicin to the epidermis of a re-innervated skin model successfully triggered electrical activity in the associated neurons, demonstrating the model's utility for screening molecules involved in pain and pruritus. nih.gov

Ex Vivo Skin Biopsies: Human or animal skin samples can be maintained in culture at an air-liquid interface to study skin barrier integrity and inflammatory responses. Such models have been used to show that capsaicin can reduce the permeability of the epidermis. nih.govresearchgate.net

Hippocampal Slice Cultures: These are thin sections of the hippocampus kept viable in culture. They are a cornerstone of neuroscience research for studying synaptic plasticity, neurotoxicity, and neuroprotection. These models have been instrumental in exploring the role of the TRPV1 channel in ischemic neuronal injury and the effects of various cannabinoids and capsaicinoids on neuronal viability. nih.govmdpi.com

Table 2: Organotypic Models for Studying Tissue-Level Effects

Model Tissue Source Research Application Example Finding
Re-innervated Skin Model Human Skin + Rat Sensory Neurons Neuro-dermal Interactions, Pain/Itch Topical capsaicin application induced repetitive electrical spikes in neuronal fibers. nih.gov
Ex Vivo Skin Biopsy Human Abdominal Skin Skin Barrier Permeability, Inflammation Pre-treatment with capsaicin reduced TNFα-induced permeability of the epidermis. nih.gov
Organotypic Hippocampal Slice Rat Hippocampus Ischemic Brain Injury, Neuroprotection Inhibitors of 20-HETE, an arachidonic acid metabolite that interacts with TRPV1, protected slice cultures from oxygen-glucose deprivation. nih.gov

| Spinal Cord Slice Culture | Rat Spinal Cord | Nociceptive Signaling | Used to study how astrocyte activity affects TRPV1 activation and neuropeptide release in the context of pain signaling. researchgate.net |

Development of In Vitro and Ex Vivo Assays for Target Engagement and Pathway Analysis

To understand how a compound achieves its biological effect, specific assays are developed to confirm it binds to its intended target (target engagement) and to map the subsequent signaling events (pathway analysis).

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, typically using purified proteins or cell lysates.

Target Engagement Assays: For a compound like this compound, if a target receptor (e.g., TRPV1) is hypothesized, a radioligand-displacement assay could be used. This measures the ability of the compound to compete with a known, radio-labeled ligand for binding to the receptor. Functional assays, such as measuring calcium influx in cells overexpressing the target channel, are also common.

Enzyme Inhibition Assays: If the compound is thought to inhibit an enzyme, its activity can be measured directly. For example, research on other dienoic acids, such as (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids isolated from red pepper, used an in vitro assay to show they inhibited the enzyme Acetyl-CoA Carboxylase (ACC), which is involved in fatty acid biosynthesis. tandfonline.com

Pathway Analysis Assays: Techniques like Western Blotting and Real-Time Polymerase Chain Reaction (RT-PCR) are used to quantify changes in protein and gene expression levels, respectively. For instance, studies on capsaicin have measured the expression of caspase-3 to assess apoptosis lgcstandards.com and claudin-1 to evaluate effects on skin barrier tight junctions. nih.gov

Ex Vivo Assays: These are performed on tissues taken from an organism that has been treated with the compound. They provide a snapshot of the compound's effect in a more physiologically relevant context. A common approach involves treating an animal with the compound, harvesting a specific organ or tissue, and then using the tissue lysate to perform target engagement or pathway analysis studies, similar to the in vitro methods described above.

Table 3: Examples of Assays for Target and Pathway Analysis

Assay Type Methodology Purpose Example Application with Related Compounds
Cytotoxicity Assay MTT Assay Measures cell viability and metabolic activity. Determined the concentration-dependent cytotoxic effect of capsaicin analogues on glioblastoma cells. nih.gov
Cell Migration Assay Transwell Assay / Wound Healing Measures the ability of cells to move. Showed that capsaicin reduced the migration and invasion of chondrosarcoma cells. lgcstandards.com
Enzyme Inhibition Assay Acetyl-CoA Carboxylase (ACC) Activity Assay Measures the activity of a specific enzyme. 9-oxooctadeca-10,12-dienoic acids were found to inhibit ACC with high potency. tandfonline.com

| Pathway Analysis | Western Blot / RT-PCR | Quantifies protein and mRNA levels of specific genes. | Investigated capsaicin's effect on the expression of inflammation marker IL-8 and tight junction protein CLDN1 in keratinocytes. nih.gov |

Microfluidic and High-Throughput Screening Platforms for Fundamental Research

High-Throughput Screening (HTS): HTS is a drug discovery process that uses automation and miniaturization to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. This approach allows researchers to screen large libraries of novel molecules, like this compound, to identify "hits"—compounds that modulate a biological target of interest. The assays are typically performed in microtiter plates (e.g., 384-well or 1536-well format) and can be target-based (measuring interaction with a purified protein) or cell-based (measuring a cellular response). While HTS campaigns specifically for this compound are not documented, this methodology is a fundamental tool for identifying the biological activities of new chemical entities.

Microfluidic Platforms: Microfluidics, also known as "lab-on-a-chip" technology, involves the manipulation of small fluid volumes in networks of micro-channels. These platforms are increasingly being integrated with screening to further reduce reagent consumption, increase throughput, and create more complex and physiologically relevant microenvironments. For example, microfluidic devices can be used to generate stable concentration gradients of a test compound, enabling precise dose-response studies on cultured cells. They can also be used to create organ-on-a-chip models, such as a "skin-on-a-chip," which provide even more sophisticated platforms for studying tissue-level responses to compounds than traditional organotypic cultures. These innovative platforms represent the future of pre-clinical compound investigation.

Future Directions and Unexplored Research Avenues for Capsaicin 5,7 Dienoic Acid

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

A deep understanding of the biological impact of Capsaicin-5,7-dienoic Acid requires a systems-level approach. The application of "omics" technologies is a pivotal future direction to map the compound's influence on global cellular processes.

Proteomics: Proteomic analyses would offer an unbiased, large-scale view of how this compound alters protein expression and post-translational modifications within cells and tissues. For instance, studies on capsaicin (B1668287) have successfully used proteomics to identify its effects on proteins involved in lipid metabolism and redox regulation in adipose tissue. nih.gov A similar strategy applied to this compound could reveal its unique protein targets and downstream signaling cascades. This could elucidate whether its mechanism converges with or diverges from that of capsaicin, which is known to modulate proteins like heat shock protein 27 and various enzymes involved in metabolism. nih.gov

Metabolomics: Untargeted and targeted metabolomics are essential for characterizing the metabolic fingerprint resulting from exposure to this compound. Research on capsaicin has shown its ability to alter the serum metabolome, influencing pathways related to lipid homeostasis and glucose metabolism. nih.govresearchgate.net Spatial metabolomics, which has been used to study capsaicin's effect on adipose tissue, could provide high-resolution insights into how this compound alters metabolic pathways in specific tissue microenvironments. nih.gov Such studies would be crucial in identifying the endogenous metabolites and metabolic pathways that are specifically modulated by the dienoic acid functional group, offering clues to its physiological function and potential therapeutic applications. nih.govmdpi.com

Omics TechnologyPotential Research Question for this compoundExample from Capsaicin Research
Proteomics What protein expression profiles are altered in target cells (e.g., neurons, adipocytes) upon treatment?Identified changes in lipid metabolism and redox-related proteins in white adipose tissue. nih.gov
Metabolomics How does the compound alter the metabolic fingerprint of serum or specific tissues?Revealed modulation of lipid profiles and alleviation of hyperlipidemia-related metabolites. nih.govresearchgate.net
Transcriptomics Which genes are up- or down-regulated following exposure to the compound?Showed alterations in gene expression related to thermogenesis and lipid metabolism. nih.gov

Development of Molecular Probes for Imaging and Tracking Cellular Distribution

A fundamental question in pharmacology is where a compound goes within an organism and within a cell. Currently, the cellular and subcellular distribution of this compound is unknown. The development of specialized molecular probes is a critical next step to visualize its journey and localization in biological systems.

Fluorescently-tagged analogues or clickable chemistry handles integrated into the this compound structure would enable its direct visualization using advanced microscopy techniques. thermofisher.com These molecular probes would allow researchers to track its uptake, accumulation in specific organelles, and clearance from cells in real-time. This information is vital for understanding its mechanism of action. For example, determining if this compound co-localizes with the TRPV1 receptor, mitochondria, or the endoplasmic reticulum would provide direct evidence for its site of action and potential off-target effects. While studies have tracked cellular responses to capsaicin, such as changes in cell movement or ion flux, the direct tracking of the molecule itself has been limited. mdpi.complos.org Creating these tools for this compound would represent a significant leap forward in mechanistically dissecting its biological activity.

Bioengineering Approaches for Enhanced Biosynthesis or Targeted Production

The sustainable and scalable production of this compound is a prerequisite for extensive research and potential commercialization. Bioengineering offers promising avenues to achieve this, moving beyond reliance on complex chemical synthesis. researchgate.net

Metabolic Engineering: The biosynthetic pathway of capsaicinoids in Capsicum plants is well-characterized, involving the convergence of the phenylpropanoid and fatty acid pathways. nih.govrsc.org A key future direction would be to harness this knowledge to engineer microbial hosts, such as E. coli or Saccharomyces cerevisiae, for the targeted production of this compound. This would involve introducing the necessary enzymes for vanillylamine (B75263) synthesis and engineering a specific fatty acid pathway to produce the 5,7-dienoic acid precursor.

Enzymatic Synthesis: Another viable approach is the use of isolated enzymes, such as lipases, as biocatalysts. Lipases have been successfully used to synthesize various capsaicin analogues through amidation reactions. nih.govnih.gov Research should focus on identifying or engineering enzymes with high specificity for vanillylamine and the 5,7-dienoic acid substrate, enabling an efficient and environmentally friendly cell-free production system. This approach has proven effective for creating novel capsaicinoids with unique fatty acid chains. nih.gov

Addressing Gaps in Fundamental Mechanistic Understanding

The most significant gap in the current knowledge base is the fundamental mechanism of action of this compound. While its structural similarity to capsaicin suggests a potential interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, this cannot be assumed. nih.gov The dienoic acid tail is a notable deviation from the fatty acid structure of natural capsaicinoids and could confer novel pharmacological properties.

Future research must systematically address the following questions:

TRPV1 Receptor Activity: Does this compound act as an agonist, antagonist, or modulator of the TRPV1 receptor? Electrophysiological studies, such as patch-clamp experiments on cells expressing TRPV1, are needed to definitively answer this question. mdpi.comnih.gov

Alternative Molecular Targets: Does the compound interact with other receptors or ion channels? A broad screening against a panel of receptors is necessary to identify potential alternative targets and explain any unique biological effects not attributable to TRPV1 activation.

Downstream Signaling: What intracellular signaling pathways are activated by this compound? Investigations should probe for changes in key signaling molecules like intracellular calcium, cyclic AMP (cAMP), and the activation of protein kinases to map the signal transduction cascade. nih.gov

Elucidating these fundamental mechanisms is crucial for predicting the compound's physiological effects and guiding the development of any potential therapeutic applications.

Q & A

Q. How to ensure compliance with journal guidelines when publishing research on this compound?

  • Methodological Answer :
  • Follow the "Experimental" section guidelines in journals like Med. Chem. Commun.: Limit main-text compound data to 5 entries; place extended datasets in supplementary materials .
  • For graphical abstracts, avoid overcrowding with structures; use color schemes to highlight key findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.